molecular formula C21H25NO4S B2360236 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine CAS No. 2097918-48-2

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine

Cat. No. B2360236
CAS RN: 2097918-48-2
M. Wt: 387.49
InChI Key: VFYYVQUSRNOTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications

Conducting Polymers from Pyrrole Derivatives

Research on derivatized bis(pyrrol-2-yl) arylenes, including various benzene and pyrrole combinations, reveals the potential of these compounds in creating conducting polymers. These polymers exhibit low oxidation potentials, making them stable in their conducting form and indicating their utility in electronic materials and devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Stereoselectivity in Calcium Antagonists

The stereoselectivity of pyrrolidinyl methyl derivatives in acting as calcium antagonists has been explored. This research underscores the importance of structural configurations in enhancing the efficacy of such compounds, which could inform the design of more selective and potent therapeutic agents (Tamazawa, Arima, Kojima, Isomura, Okada, Fujita, Furuya, Takenaka, Inagaki, & Terai, 1986).

Anti-inflammatory and Analgesic Activity of Pyrrolopyrrole Derivatives

Investigations into pyrrolo[1,2-a]pyrrole derivatives have demonstrated significant anti-inflammatory and analgesic activities. These studies provide a foundation for the development of new therapeutic agents, highlighting the potential medical applications of pyrrolidine derivatives (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

Solvent Selection for Molecular Heterojunction Systems

Research on the solubility of benzofuran-thiophen-pyrrolopyrrole derivatives in various solvents provides insights into solvent selection for optimizing the efficiency of molecular bulk heterojunction systems in solar cells. This study underscores the importance of cohesive energy densities in solvent selection, which is crucial for the development of high-efficiency organic photovoltaic devices (Walker, Tamayo, Duong, Dang, Kim, Granstrom, & Nguyen, 2011).

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-14-10-20(25-3)21(11-15(14)2)27(23,24)22-8-6-18(13-22)16-4-5-19-17(12-16)7-9-26-19/h4-5,10-12,18H,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYYVQUSRNOTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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